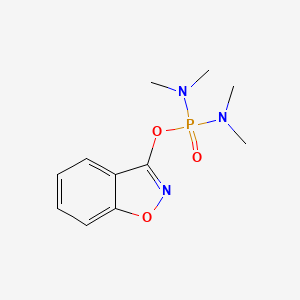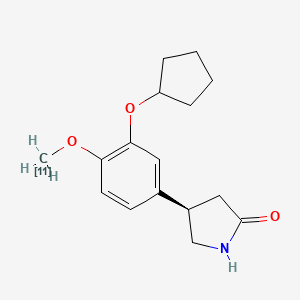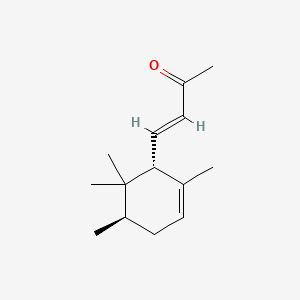
3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-trans-alpha-irone is a naturally occurring compound found in the essential oil of iris plants It is a type of irone, which are known for their pleasant violet-like aroma
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-trans-alpha-irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a beta-ionone derivative. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (-)-trans-alpha-irone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Techniques such as distillation and crystallization are employed to isolate and purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-trans-alpha-irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Various substituted irones depending on the reagents used
Scientific Research Applications
(-)-trans-alpha-irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is widely used in the fragrance industry due to its pleasant aroma. It is also used in flavoring agents and cosmetics.
Mechanism of Action
The mechanism of action of (-)-trans-alpha-irone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. In biological systems, its bioactive effects are thought to involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (-)-cis-alpha-irone
- (-)-trans-beta-irone
- (-)-cis-beta-irone
Comparison
(-)-trans-alpha-irone is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While (-)-cis-alpha-irone and (-)-trans-beta-irone also have pleasant aromas, the scent profile of (-)-trans-alpha-irone is often described as more intense and long-lasting. Additionally, its chemical reactivity and biological activities may differ due to the spatial arrangement of its atoms.
Properties
CAS No. |
35124-14-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(1R,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m1/s1 |
InChI Key |
JZQOJFLIJNRDHK-UULPFXLMSA-N |
Isomeric SMILES |
C[C@@H]1CC=C([C@H](C1(C)C)/C=C/C(=O)C)C |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


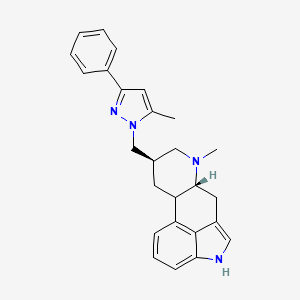
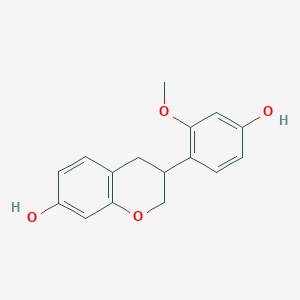
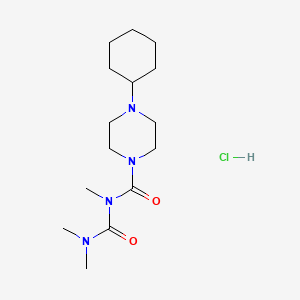
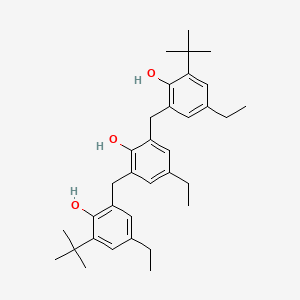
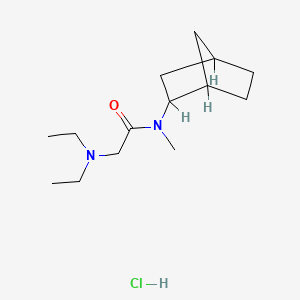
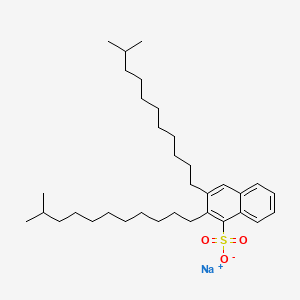
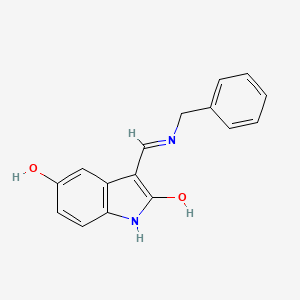

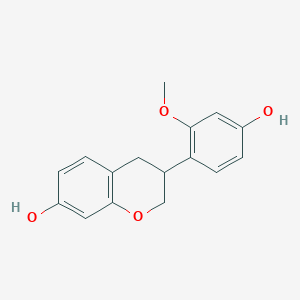

![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
